isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15571883
InChI: InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-8-10-15(11-9-14)26-7-2)17(20(25)27-12(3)4)13(5)22-21(23)28-16/h8-12,16,18H,6-7H2,1-5H3
SMILES:
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol

isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15571883

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
IUPAC Name propan-2-yl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C21H26N2O4S/c1-6-16-19(24)23-18(14-8-10-15(11-9-14)26-7-2)17(20(25)27-12(3)4)13(5)22-21(23)28-16/h8-12,16,18H,6-7H2,1-5H3
Standard InChI Key IOJSVPDAYVALKS-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OCC

Introduction

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the thiazolopyrimidine family. It features a thiazole ring fused with a pyrimidine structure, along with various substituents such as an ethoxyphenyl group and an isopropyl ester. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

Synthesis Methods

The synthesis of isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction combines ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at approximately 20°C under ultrasonic activation. The use of ultrasonic waves enhances the reaction efficiency and yield by improving mixing and energy transfer during the reaction.

For industrial applications, similar multicomponent reactions can be scaled up using heterogeneous catalysts like vanadium oxide loaded on fluorapatite to further improve efficiency and yield.

Biological Activities and Applications

This compound exhibits notable biological activities, primarily due to its ability to interact with specific enzymes and receptors involved in various biological pathways. It has been reported to inhibit certain molecular targets, which could lead to therapeutic effects against various conditions.

The compound's unique structure makes it a promising lead for developing new pharmaceuticals targeting specific diseases. Its potential applications include:

  • Medicinal Chemistry: As a lead compound for drug discovery and development.

  • Pharmacology: Studying its interactions with enzymes and receptors to understand its pharmacological effects.

  • Scientific Research: Investigating its biological activities and potential therapeutic benefits.

Chemical Reactions and Stability

Isopropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo several types of chemical reactions, including reduction and oxidation. Common reagents used include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. These reactions are typically conducted under mild conditions at room temperature.

The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases, which could lead to hydrolysis or degradation.

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